o-Iodophenylacetyl chloride
Overview
Description
o-Iodophenylacetyl chloride: is an organic compound with the molecular formula C8H6ClIO. It is a derivative of phenylacetyl chloride, where an iodine atom is substituted at the ortho position of the benzene ring. This compound is primarily used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-iodophenylacetyl chloride typically involves the reaction of o-iodophenylacetic acid with thionyl chloride in the presence of anhydrous benzene. The reaction mixture is refluxed for about 2 hours under agitation. After the reaction, the solvent and unreacted thionyl chloride are removed by distillation under reduced pressure. The residue is then subjected to further distillation under reduced pressure to obtain this compound as a light yellow oily product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: o-Iodophenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form o-iodophenylacetaldehyde or other related compounds.
Oxidation Reactions: It can be oxidized to form o-iodophenylacetic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include o-iodophenylacetamides, o-iodophenylacetates, and o-iodophenylthioacetates.
Reduction Reactions: Products include o-iodophenylacetaldehyde and o-iodophenylethanol.
Oxidation Reactions: Products include o-iodophenylacetic acid and related oxidized compounds.
Scientific Research Applications
Chemistry: o-Iodophenylacetyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It plays a crucial role in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of o-iodophenylacetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in pharmaceutical synthesis, it may react with amines to form amides, which are key intermediates in drug development.
Comparison with Similar Compounds
Phenylacetyl chloride: Similar structure but lacks the iodine substitution.
p-Iodophenylacetyl chloride: Iodine substitution at the para position instead of the ortho position.
m-Iodophenylacetyl chloride: Iodine substitution at the meta position instead of the ortho position.
Uniqueness: o-Iodophenylacetyl chloride is unique due to the presence of the iodine atom at the ortho position, which influences its reactivity and the types of reactions it can undergo. This ortho substitution can lead to different steric and electronic effects compared to its para and meta counterparts, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-(2-iodophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOGBAPLEYMVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448956 | |
Record name | o-iodophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62300-07-6 | |
Record name | o-iodophenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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